![molecular formula C12H9N3O3 B1402916 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1365963-46-7](/img/structure/B1402916.png)
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both an oxadiazole ring and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the oxadiazole ring followed by its attachment to the isoindole dione moiety. One common method involves the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors and antimicrobial agents.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used in studies related to its biological activity, including its effects on various enzymes and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole.
Isoindole Derivatives: Compounds containing the isoindole dione structure but with different substituents.
Uniqueness
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole and isoindole dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these structures.
Biological Activity
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that combines an isoindole core with a 1,2,4-oxadiazole moiety. This structural combination is significant as it potentially enhances the biological activity of the compound compared to other similar derivatives. The biological activities associated with this compound are primarily linked to its pharmacological properties and therapeutic potentials in various medical applications.
The molecular formula of this compound is , with a molecular weight of 239.22 g/mol. The compound features an isoindole backbone fused with a 1,2,4-oxadiazole side chain, which is known for its diverse biological activities.
Medicinal Chemistry
Research indicates that derivatives of the isoindole-1,3-dione class exhibit significant pharmacological properties. These include:
- Anticancer Activity : Compounds similar to this compound have been studied for their ability to inhibit specific cancer-related enzymes such as carbonic anhydrases. The oxadiazole ring has shown potential in targeting cancer cells through enzyme inhibition .
- Anti-inflammatory Effects : Isoindole derivatives have demonstrated activity against cyclooxygenase (COX) enzymes. For instance, studies have shown that certain isoindoline derivatives exhibit selective inhibition of COX-2 over COX-1, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The presence of the 1,2,4-oxadiazole moiety is associated with various antimicrobial activities. This suggests that this compound may possess antibacterial or antifungal properties worth exploring .
While the specific mechanism of action for this compound remains largely unexplored due to limited research directly on it, insights can be drawn from related compounds:
- Enzyme Inhibition : The structural features allow for interactions with various biological targets including enzymes involved in inflammatory responses and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown the ability to scavenge ROS and reactive nitrogen species (RNS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione | Contains a triazole ring | Antiplatelet activity |
5-(5-(azepan-1-ylmethyl)-2-thienyl)-1,2,4-oxadiazol | Contains thiophene and azepane structures | Antimicrobial properties |
5-(5-(pyridinylmethyl)-1H-pyrazolyl)-1H-indole | Features a pyrazole ring | Anticancer activity |
Case Studies and Research Findings
Several studies have investigated related compounds within the isoindole class. For example:
- Cyclooxygenase Inhibition : A study demonstrated that certain isoindoline derivatives showed greater inhibition of COX enzymes compared to standard drugs like meloxicam. This highlights the potential anti-inflammatory applications of these compounds .
- Antioxidant Activity : Research has indicated that some derivatives possess significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models .
Properties
IUPAC Name |
2-[2-(1,2,4-oxadiazol-3-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11-8-3-1-2-4-9(8)12(17)15(11)6-5-10-13-7-18-14-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGMSURHDTWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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